Cas no 944899-78-9 (7-Methoxychromane-2-carboxylic acid)
7-Methoxychromane-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-METHOXYCHROMANE-2-CARBOXYLIC ACID
- AB56693
- 7-Methoxychromane-2-carboxylic acid
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- MDL: MFCD10696183
- Inchi: 1S/C11H12O4/c1-14-8-4-2-7-3-5-9(11(12)13)15-10(7)6-8/h2,4,6,9H,3,5H2,1H3,(H,12,13)
- InChI Key: QVZKSURYXLKRRD-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2CCC1C(=O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 241
- XLogP3: 1.9
- Topological Polar Surface Area: 55.8
7-Methoxychromane-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M262888-10mg |
7-Methoxychromane-2-carboxylic Acid |
944899-78-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M262888-50mg |
7-Methoxychromane-2-carboxylic Acid |
944899-78-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M262888-100mg |
7-Methoxychromane-2-carboxylic Acid |
944899-78-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Parkway Scientific | HI-204-1g |
7-Methoxychromane-2-carboxylic acid |
944899-78-9 | > 95% | 1g |
$395 | 2024-10-10 | |
| Parkway Scientific | HI-204-3g |
7-Methoxychromane-2-carboxylic acid |
944899-78-9 | > 95% | 3g |
$950 | 2024-10-10 | |
| Parkway Scientific | HI-204-1g |
7-Methoxychromane-2-carboxylic acid |
944899-78-9 | > 95% | 1g |
$395 | 2023-04-12 | |
| Parkway Scientific | HI-204-3g |
7-Methoxychromane-2-carboxylic acid |
944899-78-9 | > 95% | 3g |
$950 | 2023-04-12 |
7-Methoxychromane-2-carboxylic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 7-Methoxychromane-2-carboxylic acid
7-Methoxychromane-2-carboxylic acid (CAS No. 944899-78-9): A Comprehensive Overview
7-Methoxychromane-2-carboxylic acid, identified by its Chemical Abstracts Service number CAS No. 944899-78-9, is a significant compound in the field of pharmaceutical chemistry and natural product synthesis. This molecule, belonging to the chromane family, has garnered attention due to its versatile structural framework and potential biological activities. The presence of a methoxy group at the 7-position and a carboxylic acid moiety at the 2-position imparts unique chemical properties that make it a valuable intermediate in drug development and synthetic chemistry.
The structural features of 7-Methoxychromane-2-carboxylic acid contribute to its reactivity and functionality. The chromane core, characterized by a benzene ring fused with two pyran rings, provides a stable aromatic system that can undergo various chemical transformations. The methoxy group, an electron-donating substituent, influences the electronic properties of the molecule, enhancing its participation in nucleophilic substitution reactions. Meanwhile, the carboxylic acid group serves as a versatile functional handle, allowing for further derivatization through esterification, amidation, or coupling reactions.
In recent years, 7-Methoxychromane-2-carboxylic acid has been explored in several research areas, particularly in the synthesis of bioactive molecules. One notable application is in the development of pharmacophores for neurological disorders. Studies have demonstrated that chromane derivatives exhibit potential neuroprotective and anti-inflammatory properties. The methoxychromane scaffold, including 7-Methoxychromane-2-carboxylic acid, has been investigated for its ability to modulate neurotransmitter systems, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Moreover, the compound has found relevance in the field of organic synthesis as a building block for more complex molecules. Its stability under various reaction conditions and compatibility with multiple synthetic pathways make it an ideal precursor for constructing heterocyclic compounds. Researchers have leveraged the reactivity of the carboxylic acid group to introduce diverse functional groups, leading to the synthesis of novel analogs with enhanced biological activity. These derivatives have been tested in vitro and in vivo for their potential therapeutic effects, including antimicrobial and anti-cancer properties.
The interest in 7-Methoxychromane-2-carboxylic acid extends to its role in natural product chemistry. Several plant-derived compounds contain chromane derivatives as their core structure, suggesting that they may play a role in plant defense mechanisms or serve as precursors for bioactive secondary metabolites. By studying these natural products, scientists aim to uncover new pharmacological agents and understand the ecological significance of chromane-based compounds. The synthetic availability of 7-Methoxychromane-2-carboxylic acid facilitates such explorations by providing a reliable source for researchers.
In conclusion, 7-Methoxychromane-2-carboxylic acid (CAS No. 944899-78-9) is a multifaceted compound with significant applications in pharmaceutical research and synthetic chemistry. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for developing novel bioactive molecules. The ongoing studies on chromane derivatives highlight their potential in addressing various health challenges and underscore the importance of exploring new synthetic pathways. As research continues to uncover the therapeutic possibilities of this compound, it is likely to remain a cornerstone in medicinal chemistry and natural product science.
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